molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9

Methyl [1,1'-biphenyl]-2-carbodithioate

Cat. No.: B14332505
CAS No.: 104090-69-9
M. Wt: 244.4 g/mol
InChI Key: CEYAGHIGLHLNGZ-UHFFFAOYSA-N
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Description

Methyl [1,1’-biphenyl]-2-carbodithioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group and a carbodithioate functional group attached. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1,1’-biphenyl]-2-carbodithioate is unique due to the presence of both the methyl and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

104090-69-9

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

methyl 2-phenylbenzenecarbodithioate

InChI

InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

CEYAGHIGLHLNGZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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